2-(tert-Butylsulfonyl)acetonitrile

Description

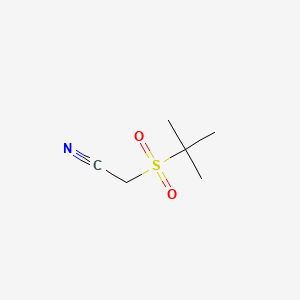

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2,3)10(8,9)5-4-7/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCYCIRRPIYJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002038 | |

| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81536-18-7 | |

| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(tert-Butylsulfonyl)acetonitrile synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(tert-Butylsulfonyl)acetonitrile

Executive Summary

This compound is a valuable building block in organic synthesis, prized for the unique reactivity conferred by its sulfonyl and nitrile functionalities. The electron-withdrawing nature of both groups renders the adjacent methylene protons acidic, making it a versatile precursor for introducing the tert-butylsulfonylacetonitrile moiety in the development of novel chemical entities. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed experimental protocols, and a full characterization profile. The methodologies are presented with a focus on chemical causality and procedural integrity, designed for researchers in synthetic chemistry and drug development.

Introduction

The α-sulfonyl acetonitrile scaffold is of significant interest in medicinal chemistry and materials science. The sulfone group acts as a stable, polar, and effective hydrogen bond acceptor, while the nitrile group is a versatile functional handle that can be transformed into various other groups or participate in cycloaddition reactions. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, with CAS number 81536-18-7[1], combines these features, making it a reagent of interest for creating complex molecular architectures. This document details a robust and common two-step synthesis beginning with the S-alkylation of sodium tert-butylsulfinate, followed by an oxidation step.

Synthesis Methodology: A Two-Step Approach

The most direct and reliable synthesis of this compound involves the oxidation of its sulfide precursor, 2-(tert-butylthio)acetonitrile. This precursor is readily prepared via a nucleophilic substitution reaction between a tert-butylthiolate source and an activated acetonitrile derivative.

Logical Workflow of Synthesis

The overall process is designed for efficiency and scalability, beginning with commercially available starting materials and proceeding through a stable intermediate to the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure. It is crucial to perform a thorough risk assessment before beginning any chemical synthesis.

Part A: Synthesis of 2-(tert-butylthio)acetonitrile (Precursor)

This procedure is adapted from general methods for the preparation of substituted phenylthioacetonitriles, which involves the reaction of a thiophenol with chloroacetonitrile[2].

-

Reagent Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of ethanol.

-

Thiolate Formation : Cool the solution to 0 °C in an ice bath. Add tert-butylthiol (9.0 g, 0.1 mol) dropwise to the stirred solution. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the sodium tert-butylthiolate.

-

Alkylation : To the thiolate solution, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C. A slight exotherm may be observed[2].

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup : Dilute the reaction mixture with 100 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification of Intermediate : Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 2-(tert-butylthio)acetonitrile can be purified by vacuum distillation.

Part B: Synthesis of this compound (Final Product)

This step involves the oxidation of the sulfide to a sulfone. Hydrogen peroxide in acetic acid is a common and effective system for this transformation[3]. Another effective oxidizing system is Potassium Monopersulfate (Oxone®)[4].

-

Reaction Setup : In a round-bottom flask, dissolve the purified 2-(tert-butylthio)acetonitrile (12.9 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Oxidation : Cool the solution to room temperature and slowly add 30% hydrogen peroxide (22.7 mL, approx. 0.22 mol, 2.2 equivalents) dropwise. Control the addition rate to maintain the reaction temperature between 40-50 °C[3].

-

Reaction Monitoring : Stir the reaction mixture at 50 °C for 3-5 hours. Monitor the progress by TLC, observing the disappearance of the starting sulfide and the appearance of the more polar sulfone product.

-

Quenching and Isolation : Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. The product may precipitate as a white solid. If it remains an oil, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification : If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol). If extracted, combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.

Chemical Structure and Reaction

The oxidation of the sulfide to the sulfone is the key transformation.

Caption: Oxidation of 2-(tert-butylthio)acetonitrile to the target sulfone.

Data Summary Table

The following table summarizes the expected physical and spectroscopic data for the final product.

| Property | Expected Value |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65-68 °C (Predicted) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.85 (s, 2H, -SO₂-CH₂-CN), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 112.0 (CN), 61.0 (C(CH₃)₃), 45.0 (SO₂-CH₂-CN), 23.5 (C(CH₃)₃) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~2980 (C-H stretch), ~2260 (C≡N stretch, sharp), ~1310 (S=O asymmetric stretch), ~1120 (S=O symmetric stretch) |

| Mass Spectrometry | ESI-MS: m/z 162.05 [M+H]⁺, 184.03 [M+Na]⁺ |

Note: NMR chemical shifts are predicted based on the functional groups present and may vary slightly depending on the solvent and concentration[5][6]. IR frequencies are characteristic for the functional groups[7][8].

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[5].

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet containing a small amount of the solid product, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. The nitrile (C≡N) stretch is a particularly diagnostic peak[9].

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.

-

Acquisition : Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Conclusion

This guide outlines a robust and well-documented pathway for the synthesis of this compound. The two-step procedure, involving S-alkylation followed by oxidation, is based on fundamental and reliable organic transformations. The provided characterization data serves as a benchmark for researchers to validate the successful synthesis and purification of this versatile chemical building block, empowering further research and development in medicinal and materials chemistry.

References

- Vertex AI Search.

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Nature Portfolio. Accessed January 17, 2026. [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

-

ResearchGate. Upper panel: transient IR spectra measured for 2 in acetonitrile at.... Accessed January 17, 2026. [Link].

-

Organic Syntheses. tert-BUTYL p-TOLUATE. Accessed January 17, 2026. [Link].

-

PubChem. 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile. Accessed January 17, 2026. [Link].

-

PrepChem.com. Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Accessed January 17, 2026. [Link].

-

The Royal Society of Chemistry. Contents Methods and materials. Accessed January 17, 2026. [Link].

- Google Patents. CN102086167B - Method for preparing ethylsulfonyl acetonitrile. Accessed January 17, 2026. .

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Accessed January 17, 2026. [Link].

-

ResearchGate. Oxidation of Thiophene Derivatives with H₂O₂ in Acetonitrile Catalyzed by [Cp₂M₂O₅] (M = Mo, W): A Kinetic Study*. Accessed January 17, 2026. [Link].

-

University of Missouri–St. Louis. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Accessed January 17, 2026. [Link].

-

National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. Accessed January 17, 2026. [Link].

-

Springer. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ. Accessed January 17, 2026. [Link].

-

Organic Syntheses. tert-BUTYLAMINE. Accessed January 17, 2026. [Link].

-

ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Accessed January 17, 2026. [Link].

-

PubMed. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Accessed January 17, 2026. [Link].

-

National Center for Biotechnology Information. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Accessed January 17, 2026. [Link].

- Google Patents. CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide. Accessed January 17, 2026. .

-

PubChem. 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile. Accessed January 17, 2026. [Link].

-

PubMed. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Accessed January 17, 2026. [Link].

-

ResearchGate. Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... Accessed January 17, 2026. [Link].

-

ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Accessed January 17, 2026. [Link].

-

ResearchGate. Alkylation of tert-butyl lithiohydrazones of aldehydes and ketones. Accessed January 17, 2026. [Link].

- Google Patents. CN101100450A - Method for preparing ethylsulfonyl acetonitrile. Accessed January 17, 2026. .

-

ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak.... Accessed January 17, 2026. [Link].

-

Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*. Accessed January 17, 2026. [Link].

-

Organic Syntheses. tert.-BUTYL CHLORIDE. Accessed January 17, 2026. [Link].

-

ResearchGate. FT-IR spectrum of tert-butyl.... Accessed January 17, 2026. [Link].

-

PubChem. (4-tert-Butylphenyl)acetonitrile. Accessed January 17, 2026. [Link].

-

PubChem. 1-(tert-Butylsulfonyl)-2-iodosylbenzene. Accessed January 17, 2026. [Link].

-

ResearchGate. (PDF) Oxidation of alkanes and olefins with hydrogen peroxide in acetonitrile solution catalyzed by a mesoporous titanium-silicate Ti-MMM-2. Accessed January 17, 2026. [Link].

-

ResearchGate. Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Accessed January 17, 2026. [Link].

-

PubChem. 2-(Benzylsulfanyl)acetonitrile. Accessed January 17, 2026. [Link].

Sources

- 1. 81536-18-7|this compound|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 4. CN102086167B - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetonitrile [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(tert-Butylsulfonyl)acetonitrile, a molecule of significant interest in contemporary medicinal chemistry. As the sulfone functional group continues to be a cornerstone in the design of therapeutic agents, a thorough understanding of the fundamental characteristics of key building blocks like this compound is paramount. This document delves into the structural, physical, and spectroscopic properties of this compound, offering both reported data and expert analysis. Furthermore, it explores the reactivity of the α-sulfonyl nitrile moiety and the broader applications of sulfones in drug discovery, providing a holistic resource for researchers in the field.

Introduction: The Significance of the Sulfone Moiety in Drug Design

The sulfone group (-SO₂-) is a privileged functional group in medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1][2] Its strong electron-withdrawing nature, ability to participate in hydrogen bonding as an acceptor, and resistance to metabolic degradation make it a valuable component in the design of bioactive molecules.[2] Sulfones are found in a diverse array of approved drugs and clinical candidates for treating a wide spectrum of diseases.[1] this compound represents a key building block that combines the influential sulfone group with a reactive nitrile functionality, offering a versatile scaffold for the synthesis of more complex pharmaceutical intermediates.

Molecular Structure and Core Physicochemical Properties

This compound possesses a compact structure featuring a sterically demanding tert-butyl group attached to a sulfonyl moiety, which in turn is bonded to an acetonitrile fragment. This arrangement of functional groups dictates its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂S | [3] |

| Molecular Weight | 161.22 g/mol | [3] |

| CAS Number | 81536-18-7 | [3] |

| Appearance | Solid at room temperature. | [4] |

| Melting Point | 141 °C | [5] |

| Boiling Point | 324.9 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.135 g/cm³ (Predicted) | [5] |

| Flash Point | 150.3 °C (Predicted) | [5] |

| pKa | Not experimentally determined. The α-protons are expected to be acidic due to the electron-withdrawing effects of both the sulfonyl and nitrile groups. | |

| LogP | 1.80 (Predicted) | [5] |

Expert Insights: The reported melting point of 141 °C suggests a stable crystalline lattice, likely influenced by the polar sulfonyl and nitrile groups. The predicted high boiling point is also consistent with the presence of these polar functionalities, which would lead to strong intermolecular dipole-dipole interactions. The predicted LogP value indicates a moderate lipophilicity, a crucial parameter in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

-

Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.[6][7] This is due to the favorable dipole-dipole interactions between the polar sulfonyl and nitrile groups and the solvent molecules.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be moderate. While the sulfonyl and nitrile groups can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the molecule itself and the presence of the nonpolar tert-butyl group may limit extensive solvation.

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is expected to be low. The significant polarity of the molecule would result in unfavorable interactions with nonpolar solvent molecules.

-

Aqueous Solubility: The compound is anticipated to have limited solubility in water due to the presence of the hydrophobic tert-butyl group and the overall carbon-rich structure.

Experimental Workflow for Solubility Determination:

Caption: A potential two-step synthesis of this compound.

Reactivity of the α-Sulfonyl Nitrile Moiety

The methylene protons alpha to both the sulfonyl and nitrile groups are acidic and can be readily deprotonated by a suitable base. This generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions, making this compound a valuable C2 building block in organic synthesis.

Key Reactions:

-

Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides.

-

Aldol-type Condensations: Reaction with aldehydes and ketones can lead to the formation of α,β-unsaturated sulfonyl nitriles.

-

Michael Additions: The carbanion can act as a nucleophile in Michael additions to α,β-unsaturated systems.

The nitrile group itself can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, further expanding the synthetic utility of this scaffold. [8][9]

Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in drug discovery. As previously mentioned, the sulfone group is a well-established pharmacophore. [1][2]The nitrile group can also serve as a bioisostere for other functional groups and can participate in key interactions with biological targets. Furthermore, the synthetic versatility of the α-sulfonyl nitrile moiety allows for the construction of diverse molecular libraries for high-throughput screening.

Logical Relationship of Properties to Application:

Caption: Interplay of properties and reactivity in the drug discovery process.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area. [4]Appropriate personal protective equipment, including gloves and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the most recent SDS from the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry, possessing a unique combination of physicochemical properties and synthetic reactivity. Its stable sulfone moiety and versatile α-sulfonyl nitrile functionality make it an attractive starting material for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its known and predicted properties, offering a foundational resource for researchers working with this important compound. A deeper experimental investigation into its solubility, pKa, and spectral characteristics would be a valuable contribution to the field.

References

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health. [Link]

-

Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity. ResearchGate. [Link]

-

SULPHONAMIDES AND SULPHONES. PHARMD GURU. [Link]

-

Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. [Link]

-

Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]

-

Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. Slideshare. [Link]

-

Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity. PubMed. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]

-

NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. [Link]

-

Supporting Information for: A General and Practical Copper-Catalyzed Vinylation of Terminal Alkynes with Vinyl Iodides. Synfacts. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. [Link]

-

¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

tert-BUTYL p-TOLUATE. Organic Syntheses. [Link]

-

Reactivity of Nitriles. Chemistry LibreTexts. [Link]

-

Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. PrepChem.com. [Link]

-

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile. PubChem. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. PubMed. [Link]

-

tert-BUTYLAMINE. Organic Syntheses. [Link]

-

Acetonitrile. National Institute of Standards and Technology. [Link]

-

Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. National Institutes of Health. [Link]

-

A New Reagent for tert-Butoxycarbonylation: 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. ResearchGate. [Link]

-

Reactions of Nitriles. Chemistry Steps. [Link]

-

Stationary IR spectra of several acetonitrile isotopologues. ResearchGate. [Link]

-

¹³C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes in chemical shifts and appearance of two doublets after successful reaction between 5 and Ag2O to get dinuclear Ag-NHC complex 11. ResearchGate. [Link]

-

¹³C NMR spectrum of TDB activated with CO₂ in acetonitrile solvent. ResearchGate. [Link]

-

FT-IR spectra of pure acetonitrile and acetonitrile+Et3NHCl-yZnCl2 Lewis acidic ionic liquids. ResearchGate. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

¹³C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl₃. ResearchGate. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

Reagents & Solvents: Solvents and Polarity. University of Rochester. [Link]

-

Solvent Miscibility Table. MilliporeSigma. [Link]

-

1-(tert-Butylsulfonyl)-2-iodosylbenzene. PubChem. [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 81536-18-7 | 8163-1-X2 | MDL MFCD00051622 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 81536-18-7|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. csustan.edu [csustan.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 2-(tert-Butylsulfonyl)acetonitrile: A Keystone Reagent in Modern Olefination Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(tert-Butylsulfonyl)acetonitrile, CAS Number 81536-18-7, a versatile and highly valuable reagent in modern organic synthesis. With a focus on its application in the Julia-Kocienski olefination, this document delves into its physicochemical properties, provides a representative synthetic protocol, explores its reactivity and mechanistic underpinnings, and offers a detailed experimental workflow for its use in the stereoselective synthesis of alkenes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.

Physicochemical Properties and Identification

This compound is a crystalline solid at room temperature. The presence of both a strongly electron-withdrawing sulfonyl group and a nitrile group activates the adjacent methylene protons, making them readily removable by a base. This acidity is the cornerstone of its reactivity.

| Property | Value | Source(s) |

| CAS Number | 81536-18-7 | [1] |

| Molecular Formula | C₆H₁₁NO₂S | [2] |

| Molecular Weight | 161.22 g/mol | [2] |

| Melting Point | 141 °C | [3] |

| Appearance | White to off-white crystalline solid | General Observation |

| Synonyms | t-Butylsulfonylacetonitrile, 2-((1,1-Dimethylethyl)sulfonyl)acetonitrile | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from tert-butyl thiol and chloroacetonitrile to form the thioether intermediate, followed by oxidation to the desired sulfone. The oxidation step is critical, and reagents like hydrogen peroxide are commonly employed to ensure complete conversion without over-oxidation.

Representative Synthetic Protocol

This protocol is a representative example based on well-established chemical transformations for synthesizing sulfones from thioethers.[5][6]

Step 1: Synthesis of 2-(tert-Butylthio)acetonitrile

-

Reaction Setup: To a stirred solution of sodium hydroxide (1.1 eq) in ethanol at room temperature, add tert-butyl thiol (1.0 eq).

-

Nucleophilic Substitution: Add chloroacetonitrile (1.05 eq) dropwise to the solution. A slight exotherm may be observed. Maintain the temperature below 40 °C.

-

Reaction Monitoring & Workup: Stir the reaction at room temperature for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting thiol. Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioether can be purified by vacuum distillation.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the 2-(tert-butylthio)acetonitrile intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a condenser. Add a catalytic amount of sodium tungstate (0.02 eq).

-

Oxidation: Gently heat the mixture to 50-60 °C. Add 30% hydrogen peroxide (2.2 - 2.5 eq) dropwise via an addition funnel, carefully controlling the rate to manage the exotherm.

-

Reaction Monitoring & Workup: After the addition is complete, maintain the temperature for 1-3 hours until the reaction is complete. Cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Isolation and Purification: The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute sodium bicarbonate solution. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights: The Julia-Kocienski Olefination

The primary utility of this compound lies in its role as a key reagent in the Julia-Kocienski olefination, a powerful one-pot modification of the classical Julia-Lythgoe olefination.[2][7] This reaction facilitates the formation of a carbon-carbon double bond by coupling the sulfone with a carbonyl compound (an aldehyde or ketone).

Causality of Reactivity: The reaction's success hinges on the initial deprotonation of the α-carbon of the sulfone. A strong base, such as potassium hexamethyldisilazide (KHMDS) or sodium hydride, is required to generate the nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon. The subsequent steps involve an intramolecular rearrangement (the Smiles rearrangement) and elimination sequence, which is facilitated by the nature of the sulfonyl group. While classic Julia olefinations often use phenyl sulfones, modern variants employ heteroaryl sulfones or, in this case, a sterically demanding alkyl sulfone which can influence the stereochemical outcome.[8] The Julia-Kocienski reaction is renowned for its high (E)-stereoselectivity, providing a reliable method for synthesizing trans-alkenes.[9]

Mechanism:

-

Deprotonation: A strong base removes a proton from the carbon alpha to both the sulfonyl and nitrile groups, forming a stabilized carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: The alkoxide intermediate undergoes an intramolecular nucleophilic attack. While the classical Julia-Kocienski involves a heteroaryl group migration (Smiles rearrangement), the elimination from an alkyl sulfone like the tert-butyl variant proceeds through a related pathway.

-

Elimination: The intermediate collapses, eliminating sulfur dioxide (SO₂) and the tert-butyl group, forming the alkene product. The thermodynamic stability of the trans-alkene often drives the high E-selectivity.

Caption: Mechanism of the Julia-Kocienski Olefination.

Application Protocol: Stereoselective Synthesis of an (E)-Alkene

This protocol details a general procedure for the reaction of this compound with an aldehyde to form an (E)-α,β-unsaturated nitrile.

Self-Validation and Causality:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, as the strong base (KHMDS) and the carbanion intermediate will be quenched by water. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.

-

Low Temperature: The initial deprotonation and addition are performed at low temperatures (-78 °C) to control reactivity, prevent side reactions (like self-condensation), and enhance stereoselectivity.

-

Order of Addition: The base is added to the sulfone to pre-form the carbanion before the aldehyde is introduced. This "Barbier-like" condition, where the base is added to a mixture of the sulfone and aldehyde, can also be effective and sometimes prevents side reactions of the sulfone carbanion.[10]

-

Quenching: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base and anionic species.

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous solvent (e.g., THF or DME, ~0.2 M) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of KHMDS (1.05 eq, e.g., 1.0 M in THF) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

-

Aldehyde Addition: Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Monitor the reaction by TLC. After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

-

Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (E)-alkene.

Caption: Experimental workflow for a Julia-Kocienski olefination.

Spectroscopic Data Analysis

While experimental spectra should always be used for definitive identification, the following are the expected characteristic signals for this compound based on its structure.

-

¹H NMR:

-

δ ~1.4 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. Its singlet nature is due to the absence of adjacent protons.[11]

-

δ ~3.5-4.0 ppm (singlet, 2H): This signal represents the two protons of the methylene group (CH₂). These protons are deshielded due to the strong electron-withdrawing effects of both the adjacent sulfonyl (SO₂) and nitrile (CN) groups.

-

-

¹³C NMR:

-

δ ~23 ppm: Carbon signal for the three equivalent methyl groups of the tert-butyl moiety.

-

δ ~60 ppm: Carbon signal for the quaternary carbon of the tert-butyl group.

-

δ ~45-55 ppm: Signal for the methylene carbon (CH₂), shifted downfield by the adjacent electron-withdrawing groups.

-

δ ~115-120 ppm: Characteristic signal for the nitrile carbon (CN).[12]

-

-

Infrared (IR) Spectroscopy:

-

~2250 cm⁻¹ (sharp, medium intensity): This is a characteristic stretching vibration for the nitrile (C≡N) triple bond.[13]

-

~1300-1350 cm⁻¹ (strong) and ~1120-1160 cm⁻¹ (strong): These two strong bands correspond to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth and seek medical attention if feeling unwell.[10]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of (E)-alkenes via the Julia-Kocienski olefination. Its straightforward synthesis, well-defined reactivity, and the high stereoselectivity it imparts make it an indispensable tool for synthetic chemists in academia and industry. Its application is particularly relevant in the pharmaceutical sector, where the efficient and stereocontrolled construction of carbon-carbon double bonds is a frequent challenge in the synthesis of complex active pharmaceutical ingredients.[14][15] A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, will enable researchers to effectively integrate this reagent into their synthetic strategies.

References

-

Najera, C., & Varea, T. (2019). Julia‐Kocienski Olefination: A Tutorial Review. ResearchGate. Retrieved from [Link]

-

Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis, 2010(11), 1822-1836. Retrieved from [Link]

-

Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link]

-

Ortega, G., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 6, 38339. Retrieved from [Link]

-

ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]

-

Organic Syntheses. tert-Butyl p-toluate. Coll. Vol. 6, p.220 (1988); Vol. 51, p.94 (1971). Retrieved from [Link]

-

PrepChem. Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Zavitsas, A. A., & Pines, A. (2018). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. arXiv. Retrieved from [Link]

-

MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3511. Retrieved from [Link]

-

Organic Syntheses. tert-BUTYLAMINE. Coll. Vol. 3, p.148 (1955); Vol. 28, p.19 (1948). Retrieved from [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Sterlitech Corporation. (2026). Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. Retrieved from [Link]

- Google Patents. (2008). CN101100450A - Method for preparing ethylsulfonyl acetonitrile.

-

ResearchGate. NMR spectra (B = 4.6975 T) of an acetonitrile solution.... Retrieved from [Link]

-

ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. Retrieved from [Link]

-

Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

Sources

- 1. 81536-18-7|this compound|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chemcomplex.com [chemcomplex.com]

- 14. laballey.com [laballey.com]

- 15. sterlitech.com [sterlitech.com]

Spectral Characterization of 2-(tert-Butylsulfonyl)acetonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-(tert-Butylsulfonyl)acetonitrile (CAS No. 81536-18-7). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms to generate and interpret the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's structural features as elucidated by modern spectroscopic techniques. Each section provides a theoretical basis for the predicted spectral features, discusses the underlying molecular properties, and presents the data in a clear, tabular format for ease of reference. Furthermore, this document includes detailed methodologies for spectral prediction and visual diagrams to illustrate key structural and fragmentation patterns.

Introduction

This compound is a bifunctional organic molecule incorporating a bulky tert-butyl group, a sulfonyl moiety, and a nitrile functional group. This combination of features makes it an interesting target for synthetic chemistry and potentially for applications in medicinal chemistry and materials science. The sulfonyl group, a strong electron-withdrawing entity, significantly influences the chemical properties of the adjacent methylene and nitrile groups, making spectroscopic analysis a critical tool for confirming its structure and understanding its electronic environment.

Accurate spectral characterization is the cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. This guide provides an in-depth look at the predicted spectral data of this compound, offering a valuable resource for scientists working with this or structurally related molecules.

Molecular Structure and Key Features

The structure of this compound dictates its spectral properties. The key structural features include:

-

tert-Butyl Group: A sterically demanding group consisting of a central quaternary carbon atom bonded to three methyl groups. This group is expected to give a strong, singlet signal in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum.

-

Sulfonyl Group (SO₂): A hexavalent sulfur atom double-bonded to two oxygen atoms. This group is a powerful electron-withdrawing group and is transparent in NMR but has characteristic strong stretching vibrations in the IR spectrum.

-

Acetonitrile Moiety (-CH₂CN): Comprising a methylene group adjacent to the sulfonyl group and a terminal nitrile group. The protons of the methylene group are expected to be deshielded due to the adjacent sulfonyl group. The nitrile group has a characteristic, though sometimes weak, absorption in the IR spectrum and contributes to the overall molecular weight.

Figure 2: General workflow for NMR data acquisition and processing.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~23 - 25 | tert-Butyl methyl carbons (-C(C H₃)₃) | These three methyl carbons are equivalent and appear in the aliphatic region. |

| ~60 - 65 | tert-Butyl quaternary carbon (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group is deshielded compared to the methyl carbons and appears further downfield. |

| ~45 - 50 | Methylene carbon (-C H₂CN) | This carbon is significantly deshielded due to the direct attachment to the electron-withdrawing sulfonyl group. |

| ~115 - 120 | Nitrile carbon (-CH₂C N) | The nitrile carbon is characteristically found in this downfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~2980 - 2850 | Medium-Strong | C-H stretch | tert-Butyl and methylene C-H bonds |

| ~2260 - 2240 | Weak-Medium | C≡N stretch | Nitrile group |

| ~1320 - 1280 | Strong | Asymmetric SO₂ stretch | Sulfonyl group |

| ~1150 - 1120 | Strong | Symmetric SO₂ stretch | Sulfonyl group |

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The predicted exact mass of this compound (C₆H₁₁NO₂S) is approximately 161.05 g/mol . In a high-resolution mass spectrum, this would be the most prominent peak in the molecular ion region.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A common fragmentation for tert-butyl groups, leading to a fragment ion at m/z [M-15]⁺.

-

Loss of the tert-butyl cation (-(CH₃)₃C⁺): This would result in a fragment at m/z [M-57]⁺. The tert-butyl cation itself would also be observed at m/z 57.

-

McLafferty-type rearrangement: While not a classic McLafferty rearrangement, intramolecular hydrogen transfer followed by fragmentation is possible.

-

Cleavage of the C-S bond: This can lead to various fragments depending on which part retains the charge.

-

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data are consistent with the known spectroscopic behavior of the constituent functional groups. The characteristic signals of the tert-butyl, sulfonyl, and acetonitrile moieties provide a clear spectral signature for this molecule. This guide serves as a valuable reference for the identification and characterization of this compound and can aid in the interpretation of experimental data for this and related compounds.

References

-

At present, there are no specific literature references providing experimental spectral data for this compound. The predicted data in this guide are based on established principles of spectroscopy and the use of computational prediction software.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link] [1] 4. ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 2-(tert-Butylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-(tert-Butylsulfonyl)acetonitrile. As a molecule combining a sterically hindered sulfonyl group and a reactive nitrile moiety, understanding its behavior under thermal stress is critical for safe handling, process development, and storage in research and pharmaceutical applications. This document outlines theoretical decomposition pathways, presents detailed, field-proven experimental protocols for thermal analysis, and offers a framework for interpreting the resulting data to perform a thorough hazard assessment. The methodologies described herein, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are grounded in established safety standards to ensure scientific integrity and trustworthiness.

Introduction

This compound is an organic compound featuring a sulfonyl functional group and a nitrile group. While organosulfur compounds are ubiquitous in nature and medicine, their thermal stability can be a concern.[1] The presence of the electron-withdrawing sulfonyl and nitrile groups, combined with the bulky tert-butyl group, creates a unique electronic and steric environment that dictates the molecule's reactivity and decomposition behavior. A thorough understanding of a compound's thermal properties is a cornerstone of chemical process safety, preventing incidents related to runaway reactions or unexpected decomposition.[2]

This guide serves as a senior-level resource, moving beyond simple data presentation to explain the causality behind experimental design and data interpretation. It is structured to provide a robust, self-validating framework for assessing the thermal hazards of this compound and related compounds.

Physicochemical Properties and Structural Considerations

A foundational understanding of the molecule's properties is essential before undertaking thermal analysis.

-

Chemical Structure:

-

Key Structural Features:

-

tert-Butyl Group: Provides significant steric hindrance around the sulfonyl group, which may influence decomposition kinetics.

-

Sulfonyl Group (SO₂): A highly oxidized sulfur center, which can be a site of thermal decomposition. The C-S and S-O bonds are key areas of potential cleavage.

-

Acetonitrile Moiety (-CH₂CN): The nitrile group is a versatile functional group but can participate in exothermic reactions, including polymerization or hydrolysis, especially at elevated temperatures.[4] The alpha-protons on the methylene bridge are acidic and can be involved in initial decomposition steps.

-

| Property | Value |

| CAS Number | 81536-18-7 |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| Storage | Sealed in dry, room temperature conditions |

Table 1: Key physicochemical properties of this compound.[3]

Theoretical Decomposition Pathways

Based on the functional groups present, several decomposition pathways can be hypothesized. Thermal stress provides the energy required to overcome activation barriers for bond cleavage.

-

C-S Bond Homolysis: The bond between the tert-butyl group and the sulfur atom is a likely point of initial cleavage, generating a tert-butyl radical and a sulfonylacetonitrile radical. This is a common decomposition route for sulfones.[5]

-

S-O Bond Cleavage: While requiring higher energy, the potential for sulfur-oxygen bond homolysis exists, leading to highly reactive intermediates.

-

Elimination Reactions: The acidic protons on the carbon adjacent to the sulfonyl and nitrile groups could participate in elimination reactions, potentially leading to the formation of isobutylene and other unsaturated species.

-

Nitrile Group Reactions: At high temperatures, the nitrile group could undergo exothermic trimerization to form a triazine ring or other complex polymerization reactions.

The following diagram illustrates a primary hypothesized decomposition pathway initiated by C-S bond cleavage.

Workflow for a comprehensive thermal hazard assessment.

Hypothetical Data Summary

| Analysis Technique | Parameter | Hypothetical Result | Interpretation |

| DSC | Onset Temperature (Tₒ) | 185 °C | Decomposition begins, indicating a limit for processing temperatures. |

| Enthalpy (ΔHₔ) | -250 J/g | Significant energy release; indicates a potential for thermal runaway. | |

| Peak Temperature (Tₚ) | 210 °C | Temperature of maximum energy release rate under these conditions. | |

| TGA | Onset of Mass Loss | 188 °C | Correlates well with DSC onset, confirming decomposition. |

| Major Mass Loss Step | 190-230 °C | The primary decomposition event occurs in this range. | |

| Residual Mass @ 350°C | ~5% | Decomposition is nearly complete, leaving minimal non-volatile residue. |

Table 2: Example data from thermal analysis of this compound.

Based on this hypothetical data, the compound would be classified as having a significant thermal hazard. The low onset temperature and high energy release necessitate careful control of temperature during handling and processing. Advanced testing with an Accelerating Rate Calorimeter (ARC) would be strongly recommended to determine the Self-Accelerating Decomposition Temperature (SADT) for safe storage and transport assessments. [6][7]

Safe Handling and Storage Recommendations

Given the potential for exothermic decomposition, the following precautions are essential:

-

Storage: Store in a cool, dry, well-ventilated area, away from heat sources. [3]Avoid prolonged storage at elevated temperatures. Use temperature-controlled storage if the ambient temperature could approach the decomposition onset.

-

Handling: Avoid heating the material above 100-120 °C in any process without a prior, thorough risk assessment. All heating operations should be conducted with appropriate engineering controls (e.g., fume hoods, blast shields) and temperature monitoring.

-

Scale-Up: The thermal hazard increases significantly with scale due to reduced heat dissipation. Any scale-up operations must be preceded by a comprehensive process safety review, including calorimetric data from techniques like ARC. [8][9]* Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, or acids, as these may catalyze decomposition at lower temperatures.

Conclusion

This compound exhibits a potential for significant exothermic decomposition at elevated temperatures, a characteristic driven by its sulfonyl and nitrile functionalities. A systematic evaluation using DSC and TGA, as detailed in this guide, is crucial for quantifying its thermal stability and the associated hazards. By understanding the onset temperature and energy of decomposition, researchers and drug development professionals can implement robust safety protocols, define safe operating limits, and prevent thermal incidents. The principles and methodologies presented here provide a reliable framework for ensuring the safe handling, processing, and storage of this and other energetic molecules.

References

-

Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

-

Le, T. et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, ACS Publications. [Link]

-

Mitchell, T. et al. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition. [Link]

-

Corteva Agriscience Reactive Chemicals (RC) group. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. [Link]

-

Prime Process Safety Center. Differential Scanning Calorimetry (DSC). [Link]

-

Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. [Link]

-

Semantic Scholar. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. [Link]

-

Van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. [Link]

-

MDPI. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. [Link]

-

Paralab. Accelerating Rate Calorimetry. [Link]

-

Ask Ayurveda. Phytochemicals in Food - Polysulfides. [Link]

-

Sahu, S. C. (2002). Dual role of organosulfur compounds in foods: a review. Journal of Environmental Science and Health. [Link]

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]

-

ResearchGate. Accelerating rate calorimeter. [Link]

-

ioKinetic. Accelerating Rate Calorimeter Testing. [Link]

-

Food and Chemical Toxicology. (2015). Acute Toxicological Studies of the Main Organosulfur Compound Derived From Allium Sp. Intended to Be Used in Active Food Packaging. [Link]

-

Nature Communications. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. [Link]

-

Wikipedia. Organosulfur chemistry. [Link]

-

Journal of the American Chemical Society. (1970). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. [Link]

-

University of Utah. Thermogravimetric Analysis. [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

-

Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

-

Wikipedia. Nitrile. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. [Link]

-

Chemical Reviews. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]

-

Organic Letters. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

-

Chemguide. The preparation of nitriles. [Link]

-

Lumen Learning. Hydrolysis of nitriles. [Link]

Sources

- 1. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 2. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 3. 81536-18-7|this compound|BLD Pharm [bldpharm.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 8. paralab.pt [paralab.pt]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-(tert-Butylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the essential procedures for the safe handling and storage of 2-(tert-Butylsulfonyl)acetonitrile. Synthesizing technical data with practical, field-proven insights, this document is intended to empower researchers and drug development professionals to work with this compound in a manner that ensures both personal safety and the integrity of their experimental work.

Introduction: Understanding the Compound

This compound is an organic compound featuring both a sulfonyl group and a nitrile group. The tert-butyl group provides steric bulk, which can influence the compound's reactivity and physical properties. The sulfonyl group is a strong electron-withdrawing group, which acidifies the adjacent methylene protons, making this compound a useful building block in organic synthesis. The nitrile group can undergo a variety of transformations, further adding to its synthetic utility.

Understanding the interplay of these functional groups is paramount to anticipating the compound's behavior and implementing appropriate safety protocols. While organosulfur compounds are ubiquitous in nature and pharmaceuticals, they can also present unique hazards.[1] Similarly, nitrile-containing compounds require careful handling due to their potential toxicity.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical and toxicological properties of a compound is the foundation of its safe handling.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes key known and predicted properties.

| Property | Value | Source/Comment |

| Chemical Formula | C₆H₁₁NO₂S | [2] |

| Molecular Weight | 161.22 g/mol | [2] |

| Appearance | White to off-white solid | General observation from supplier data |

| Melting Point | No data available | - |

| Boiling Point | No data available | [2] |

| Solubility | Soluble in many organic solvents | Based on the structure, expected to be soluble in solvents like dichloromethane, ethyl acetate, and acetone. |

| Density | No data available | - |

| Vapor Pressure | No data available | - |

Toxicological Information and Hazard Identification

The primary hazards associated with this compound stem from its nitrile functionality and its potential as a skin and eye irritant.

GHS Hazard Pictograms:

Signal Word: Danger [3]

Hazard Statements:

The Causality Behind the Hazards:

The toxicity of many nitriles is associated with their in vivo metabolism to cyanide. While the specific metabolic pathway for this compound is not well-documented, it is prudent to handle it with the assumption that it could release cyanide. The sulfonyl group, while generally of low toxicity, can contribute to the overall chemical reactivity of the molecule.

Core Directive: Safe Handling Protocols

A proactive and informed approach to handling is essential. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, are required.[5] The thickness of the glove should be considered based on the duration of handling and the potential for direct contact.[6] Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls: Creating a Safe Environment

-

Ventilation: As stated, a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[5]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are essential in any laboratory where this compound is handled.

General Handling Practices

-

Avoid direct contact with the skin, eyes, and clothing.

-

Do not breathe dust or vapor.

-

Wash hands thoroughly after handling.[1]

-

Ensure containers are kept tightly closed when not in use.

Storage Recommendations: Ensuring Stability and Safety

The proper storage of this compound is crucial for maintaining its chemical integrity and preventing hazardous situations.

General Storage Conditions

-

Temperature: Store in a cool, dry place.[1] Some suppliers recommend room temperature storage.[2]

-

Atmosphere: Store in a well-ventilated area.[1]

-

Container: Keep in a tightly closed, suitable container.[1]

Incompatible Materials

To prevent potentially hazardous reactions, this compound should be stored away from:

-

Strong Oxidizing Agents: These can react exothermically with organic materials.

-

Strong Acids and Bases: The nitrile group can undergo hydrolysis under strong acidic or basic conditions.[7] The acidic protons alpha to the sulfonyl group can be abstracted by strong bases, forming a carbanion that may be reactive.

-

Reducing Agents: The nitrile group can be reduced by strong reducing agents.

Emergency Procedures: Preparedness and Response

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Leak Management

A calm and systematic approach is necessary to safely manage a spill.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

-

Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 3.1, including respiratory protection if necessary.

-

Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

-

Collect the Spilled Material: Carefully place the spilled material and any contaminated absorbent into a suitable, labeled, and sealable container for hazardous waste.

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

-

Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.

Waste Disposal: Responsible Management

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed containers that are compatible with the waste material.

-

Disposal Procedures: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.[8] Contaminated labware should be decontaminated or disposed of as hazardous waste.

Conclusion: A Culture of Safety

The safe handling and storage of this compound are not merely a set of procedures but a mindset that prioritizes safety and scientific integrity. By understanding the chemical nature of this compound and adhering to the principles outlined in this guide, researchers can confidently and safely unlock its potential in their scientific endeavors.

References

-

In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. Available at: [Link]

-

Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. ACS Publications. Available at: [Link]

-

How to Dispose of Nitrile Gloves?. Earth Safe PPE. Available at: [Link]

-

Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Available at: [Link]

-

How to Properly Dispose of Used Nitrile Gloves?. . Available at: [Link]

-

How to dispose of nitrile gloves?. Monuite. Available at: [Link]

-

Thermoanalytical investigation of some sulfone-containing drugs. PubMed. Available at: [Link]

-

Acute Toxicological Studies of the Main Organosulfur Compound Derived From Allium Sp. Intended to Be Used in Active Food Packaging. PubMed. Available at: [Link]

-

How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Gloves.com. Available at: [Link]

-

Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC - NIH. Available at: [Link]

-

Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. LinkedIn. Available at: [Link]

-

Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

-

Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E. NJ.gov. Available at: [Link]

-

A review of sulfur-containing compounds of natural origin with insights into their Pharmacological and toxicological impacts. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry.. ResearchGate. Available at: [Link]

-

Organosulfur chemistry. Wikipedia. Available at: [Link]

-

Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. ResearchGate. Available at: [Link]

-

Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. ACS Publications. Available at: [Link]

-

The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society. Available at: [Link]

-

tert-Butanesulfinamide. Wikipedia. Available at: [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. Available at: [Link]

-

Thieme E-Journals - Synlett / Abstract. Thieme E-Journals. Available at: [Link]

-

Chemical Splash Survival Guide: How Nitrile Gloves Prevent Workplace Injuries. INTCO Medical. Available at: [Link]

-

Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. ResearchGate. Available at: [Link]

-

Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Available at: [Link]

-

Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Available at: [Link]

-

Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation. Available at: [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

-

Acetonitrile. PubChem - NIH. Available at: [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]

-

(4-tert-Butylphenyl)acetonitrile. PubChem. Available at: [Link]

-

The general mechanism for acetonitrile hydrolysis. ResearchGate. Available at: [Link]

Sources

- 1. Chiral Lithiated Allylic α-Sulfonyl Carbanions: Experimental and Computational Study of Their Structure, Configurational Stability, and Enantioselective Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 81536-18-7|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 81536-18-7 | 8163-1-X2 | MDL MFCD00051622 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]

- 8. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: A Comparative Guide to Olefination Reactions Utilizing Sulfonyl Acetonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Olefin Synthesis with Sulfonyl Acetonitriles

The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of complex molecules, from pharmaceuticals to advanced materials. Among the myriad of olefination methodologies, those employing sulfone-stabilized carbanions have carved a significant niche due to their reliability and stereochemical control. The Julia-Kocienski olefination, a prominent member of this family, is celebrated for its efficiency in generating alkenes, typically with high E-selectivity.[1][2] This reaction classically utilizes heteroaryl sulfones, where the heteroaryl group plays a critical role in the reaction mechanism.[1]

This application note addresses the use of a specific, non-classical reagent, 2-(tert-Butylsulfonyl)acetonitrile , in the context of olefination reactions. A thorough review of the scientific literature reveals that this reagent is not a standard participant in the Julia-Kocienski olefination. This is due to the absence of a heteroaryl moiety, which is essential for the key Smiles rearrangement step that defines the modern Julia-Kocienski pathway.[3]

Instead, the reactivity of this compound is predicted to be governed by the principles of the Knoevenagel condensation .[4][5] The methylene group in this reagent is activated by two electron-withdrawing groups—the sulfone and the nitrile—making it a prime candidate for base-catalyzed condensation with carbonyl compounds.[6]

This guide, therefore, serves a dual purpose. Firstly, it provides a detailed, authoritative protocol for the well-established Julia-Kocienski olefination using a standard heteroaryl sulfone reagent. Secondly, it offers a comparative analysis and a proposed protocol for the reaction of this compound with aldehydes via a Knoevenagel condensation pathway, providing researchers with a comprehensive understanding of the reactivity of different sulfonyl acetonitrile derivatives.

Part 1: The Authoritative Julia-Kocienski Olefination

The modified Julia-Kocienski olefination is a powerful one-pot method for the synthesis of alkenes from sulfones and carbonyl compounds.[7] Its success hinges on the use of a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[1]

Causality in the Julia-Kocienski Mechanism